1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound that features a urea moiety linked to a benzyl group and a phenyl ring substituted with a methoxy group and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Boronic Ester: The dioxaborolane group is introduced via a borylation reaction.
Coupling Reaction: The boronic ester is then coupled with a benzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: Phenol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application:
In Organic Synthesis: Acts as a building block that can undergo various transformations to form more complex structures.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)26-5)24-19(25)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSJYZWRLAZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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